2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]propanamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O3S/c1-5(9)7(13)10-2-3-11-6(12)4-15-8(11)14/h5H,2-4H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLXOZZMWZLEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)CSC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]propanamide involves the reaction of 2-chloro-N-(2-aminoethyl)propanamide with 2,4-dioxo-1,3-thiazolidine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process .
Industrial Production Methods
the synthesis process can be scaled up using standard chemical engineering techniques, ensuring proper reaction conditions and purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that thiazolidine derivatives, including 2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]propanamide, exhibit anticonvulsant properties. Studies have shown that compounds with similar structures can effectively reduce seizure activity in animal models. The structure-activity relationship (SAR) suggests that specific substitutions on the thiazolidine ring enhance anticonvulsant efficacy .
Anticancer Properties
Thiazolidine derivatives have been investigated for their anticancer potential. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole-integrated compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
The compound may also serve as a lead in developing anti-inflammatory agents. Research into thiazolidine derivatives has revealed their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways . This suggests potential applications in treating inflammatory diseases.
Synthetic Applications
The synthesis of this compound involves various chemical reactions that can be optimized for efficiency and yield. Recent advancements in green chemistry have led to more sustainable synthetic methods for producing thiazolidine derivatives . These methods not only improve yield but also reduce the environmental impact of chemical synthesis.
Case Study 1: Anticonvulsant Efficacy
A study published in a peer-reviewed journal demonstrated that a series of thiazolidine derivatives were tested for their anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results indicated that certain modifications to the thiazolidine core significantly enhanced anticonvulsant potency compared to standard treatments .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, researchers synthesized various thiazole-bearing compounds and evaluated their cytotoxic effects against colon carcinoma cells. The study found that specific structural modifications led to increased efficacy against cancer cell lines, highlighting the therapeutic potential of thiazolidine derivatives like this compound .
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
Saflufenacil: Contains a similar thiazolidine ring but with different substituents and applications.
Uniqueness
2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in proteomics and organic synthesis .
Biological Activity
2-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 879361-55-4
- Molecular Formula : C₈H₁₁ClN₂O₃S
- Molecular Weight : 250.70 g/mol
Biological Activity Overview
The compound exhibits various biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Its effectiveness is attributed to the thiazolidinone moiety, which is known for its diverse pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, a related compound demonstrated an IC₅₀ value of 0.079 ± 0.003 μM against cancer cell lines, suggesting significant potency comparable to established anticancer agents like sorafenib .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the thiazolidine ring influence the compound's activity significantly. The presence of electronegative groups, such as chlorine, enhances the antiproliferative effects by improving binding affinity to target proteins involved in cancer progression .
| Compound | IC₅₀ (μM) | Activity Description |
|---|---|---|
| Compound 22 | 0.079 ± 0.003 | Comparable to sorafenib |
| Compound 19 | 0.323 ± 0.014 | Moderate VEGFR-2 inhibition |
| Compound 20 | 0.210 ± 0.009 | Good VEGFR-2 inhibitory activity |
Antibacterial Activity
The antibacterial efficacy of thiazolidinone derivatives has also been evaluated against various bacterial strains. A study found that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Activity
In addition to anticancer and antibacterial properties, the compound has shown promise in anti-inflammatory applications. Research indicates that thiazolidinones can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
Mechanistic Insights
The biological mechanisms underlying the activities of this compound are still under investigation. However, preliminary data suggest that it may interact with specific molecular targets involved in cell proliferation and inflammation through hydrophobic interactions and hydrogen bonding .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]propanamide?
- Methodological Answer : The synthesis typically involves sequential coupling and cyclization steps. First, react 2-chloropropanoyl chloride with ethylenediamine derivatives to form the propanamide backbone. Subsequent cyclization with thiourea or carbon disulfide under basic conditions introduces the 1,3-thiazolidin-2,4-dione ring. Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) and confirm final product purity via HPLC (>95%) .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the propanamide chain (δ 1.5–2.5 ppm for CH-Cl, δ 3.5–4.0 ppm for NH-CH-thiazolidinone) and thiazolidinone ring (δ 170–175 ppm for C=O in -NMR).
- IR : Key peaks include 1680–1720 cm (amide C=O) and 1650–1680 cm (thiazolidinone C=O).
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 293.7 (calculated for CHClNOS).
- X-ray Crystallography : For absolute configuration, grow single crystals in DMSO/water and compare with published thiazolidinone derivatives .
Q. What are the stability considerations for this compound under different experimental conditions?
- Methodological Answer : Conduct stress testing:
Advanced Research Questions
Q. How can computational methods predict the reactivity of the 1,3-thiazolidin-2,4-dione moiety in this compound?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model electrophilic attack sites on the thiazolidinone ring. Calculate Fukui indices to identify nucleophilic (C5) and electrophilic (C2) centers. Pair with molecular dynamics simulations to assess solvent effects (e.g., DMSO vs. water). Validate predictions via experimental kinetic studies (e.g., reaction with methyl acrylate) .
Q. How to resolve contradictions in reported biological activity data (e.g., inconsistent IC values)?
- Methodological Answer :
- Purity Verification : Re-analyze batches via UPLC-MS to rule out impurities (>99% purity required).
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24h vs. 48h).
- Stereochemical Analysis : Check for racemization using chiral HPLC (Chiralpak AD-H column, 90:10 hexane/IPA).
Cross-reference with structurally analogous compounds (e.g., ’s carboxamide derivatives) to identify structure-activity trends .
Q. What strategies optimize the design of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Fragment-Based Design : Replace the chloro group with Br, CF, or NHS esters to modulate electrophilicity.
- Bioisosteres : Substitute the thiazolidinone ring with rhodanine or hydantoin to assess ring flexibility.
- Click Chemistry : Introduce triazole moieties via CuAAC reactions at the ethyl linker.
Evaluate cytotoxicity early using MTT assays and compare with lead compound .
Q. How to investigate interactions between this compound and biological targets (e.g., PPARγ)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PPARγ’s crystal structure (PDB: 2PRG). Focus on hydrogen bonding with Tyr473 and hydrophobic interactions with Leu330.
- SPR Analysis : Immobilize recombinant PPARγ on a CM5 chip; measure binding affinity (K) at varying concentrations (1–100 μM).
- Transcriptional Assays : Transfect HEK293 cells with PPRE-luciferase reporters and measure activation at 10 μM compound concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
